molecular formula C15H17NO3S B2643398 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2097898-61-6

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2643398
CAS No.: 2097898-61-6
M. Wt: 291.37
InChI Key: RJBDTPGSYAWZHV-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(Thiophen-2-yl)ethyl]oxolane-3-carboxamide is a heterocyclic carboxamide derivative featuring fused aromatic (furan, thiophene) and aliphatic (oxolane/tetrahydrofuran) moieties. Its structure combines a central ethyl bridge substituted with furan-2-yl and thiophen-2-yl groups, linked to an oxolane-3-carboxamide group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(11-5-7-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-8-20-14/h1-4,6,8,11-12H,5,7,9-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBDTPGSYAWZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide typically involves multi-step organic reactions. One common method is the Van Leusen reaction, which involves the reaction of suitable furan or thiophene derivatives with tosylmethyl isocyanide (TOSMIC) . This reaction is known for its efficiency in forming oxazole rings, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furans are used as starting materials . This approach is not only sustainable but also cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different properties and applications.

Scientific Research Applications

Medicinal Chemistry

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is being investigated for its therapeutic potential due to its bioactive properties. Compounds containing furan and thiophene rings have shown promise in various biological activities, such as:

  • Anticancer Activity : Research indicates that derivatives of this compound may inhibit certain cancer cell lines, making it a candidate for further development in oncology.
Cell Line IC50 Values (µM)
MCF-7 (Breast Cancer)0.65
HeLa (Cervical Cancer)2.41
PANC-1 (Pancreatic)1.50

Material Science

The unique structure of this compound makes it suitable for use in the development of organic semiconductors. Its properties can be harnessed to create advanced materials with applications in electronics and optoelectronics.

Biochemical Pathways

The compound interacts with various biochemical pathways, which can lead to the development of new drugs targeting specific enzymes or receptors. Its mechanism of action may involve non-covalent interactions such as hydrogen bonding and π-π stacking with biological targets.

Case Study 1: Anticancer Properties

A study evaluated the anticancer activity of several furan and thiophene derivatives, including this compound. The results showed significant inhibition of growth in cancer cell lines, suggesting potential as a therapeutic agent in cancer treatment.

Case Study 2: Organic Semiconductor Development

Research demonstrated that compounds like this compound could be utilized in organic photovoltaic cells due to their favorable electronic properties. This application highlights the compound's versatility beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The oxolane ring can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Key Structural Differences vs. Target Compound Reference
N-[4-(Diethylamino)phenyl]-2-[2-(thiophen-2-yl)ethyl]furan-3-carboxamide (47i) Replaces oxolane-3-carboxamide with a diethylaminophenyl group; retains thiophen-ethyl-furan backbone.
Quinolone-thiophene derivatives (Foroumadi et al.) Replace carboxamide-oxolane with piperazinyl quinolone cores; include methylthio/bromo thiophene substituents.
Acyl hydrazine-furan carboxamides (97c-e) Substitute ethyl bridge with hydrazinyl-2-oxoethyl groups; vary N-substituents (methyl, phenyl).
Thiophene-fentanyl derivatives Replace oxolane with opioid-like scaffolds (e.g., tetrahydroisoquinoline); include halogenated aryl groups.

Key Observations :

  • The target compound’s oxolane ring introduces conformational rigidity compared to flexible acyl hydrazines (e.g., 97c-e) or planar quinolones .
  • Unlike quinolone-thiophene hybrids, the absence of a fluoroquinolone core may reduce DNA gyrase inhibition but improve solubility due to the polar carboxamide group .

Comparison of Yields :

Compound Key Reaction Step Yield
Target Compound Hypothetical HBTU-mediated coupling N/A
47i HBTU/DIPEA coupling in DMF 93%
Quinolone-thiophene derivatives Mitsunobu or Ullmann coupling 60–85%

Hypothetical Activity of Target Compound :

  • Synergy between furan/thiophene could mimic quinolone-thiophene activity if bacterial topoisomerase inhibition is feasible.
Physicochemical Properties

Predicted properties based on structural trends:

Property Target Compound 47i Quinolone-thiophene
logP (Estimated) ~2.8 (moderate lipophilicity) ~3.5 (higher aromaticity) ~1.8 (polar quinolone core)
Solubility Moderate (amide + oxolane) Low (nonpolar aryl) High (ionizable piperazine)
Metabolic Stability Likely resistant to CYP3A4 (oxolane) Variable Low (quinolone metabolism)
Structure-Activity Relationship (SAR) Insights
  • Thiophene vs.
  • Oxolane vs. Tetrahydroisoquinoline: The oxolane ring’s smaller size may reduce steric hindrance compared to bulkier opioid-like scaffolds .
  • Carboxamide Position : The 3-position on oxolane may optimize hydrogen bonding versus 2-position isomers (e.g., furan-2-carboxamide in ) .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide is a heterocyclic compound characterized by the presence of both furan and thiophene rings, which are known for their diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C15H17NO4S
Molecular Weight: 307.4 g/mol
IUPAC Name: N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxolane-3-carboxamide

The compound features a complex structure that combines multiple functional groups, contributing to its potential biological activity. The furan and thiophene rings are particularly significant due to their roles in various biochemical pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Synthesis of Furan and Thiophene Rings:
    • The furan ring can be synthesized via the Paal-Knorr method, while thiophene derivatives can be prepared using the Gewald reaction.
  • Coupling Reactions:
    • The functionalized furan and thiophene derivatives are coupled to form the desired compound, often utilizing specific reagents under optimized conditions.

The biological activity of this compound is largely attributed to its interaction with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking. These interactions facilitate its engagement with enzymes and receptors involved in critical biochemical pathways.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Anticancer Activity:
    • Compounds containing furan and thiophene rings have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives similar to N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxolane have demonstrated cytotoxic effects against human leukemia cells (K562), indicating potential as anticancer agents .
  • Enzyme Inhibition:
    • The compound has been observed to inhibit enzymes such as inosine 5'-monophosphate dehydrogenase (IMPDH), which plays a crucial role in nucleotide synthesis. This inhibition leads to altered levels of nucleotide pools within cells, potentially affecting cell growth and proliferation .
  • Other Biological Activities:
    • Beyond anticancer properties, similar compounds have been investigated for antibacterial and antiviral activities, showcasing a broad spectrum of potential therapeutic applications .

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on K562 cells; showed significant inhibition of cell growth with a focus on IMPDH inhibition .
Study 2 Evaluated antibacterial properties against various pathogens; demonstrated moderate efficacy compared to standard antibiotics .
Study 3 Assessed the compound's potential as an anti-inflammatory agent; indicated promising results in reducing inflammatory markers in vitro .

Q & A

Q. Q1. What synthetic methodologies are recommended for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]oxolane-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can leverage multi-step protocols involving Feist-Benary cyclization, a common approach for constructing fused furan-thiophene systems. For example, similar carboxamide derivatives were synthesized via nucleophilic substitution and cyclization reactions using nBuLi as a base and aldehydes/ketones as electrophiles (e.g., benzaldehyde in ). Optimization strategies include:

  • Temperature Control : Maintaining low temperatures (-78°C) during lithiation steps to prevent side reactions.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
  • Stereoselectivity : Adjusting solvent polarity (e.g., THF vs. DMF) to favor E/Z isomer ratios >98:2, as seen in for analogous furan derivatives .

Q. Q2. What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., vinyl protons at δ 6.5–7.5 ppm in ) and DEPT experiments to differentiate CH, CH2, and CH3 groups.
  • X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in and ). Data-to-parameter ratios >15 and R factors <0.05 ensure reliability .
  • HRMS : Confirm molecular formula with mass accuracy <5 ppm (e.g., EI-HRMS in ).

Advanced Research Questions

Q. Q3. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by crystallographic data from analogs () .
  • Solvent Effects : Apply PCM models to evaluate polarity-driven reactivity changes, critical for designing aqueous-phase reactions.

Q. Q4. What experimental approaches resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting, as observed in thiophene-carboxamide derivatives () .
  • 2D NMR (COSY, NOESY) : Correlate ambiguous proton environments, particularly in crowded aromatic regions (e.g., furan-thiophene overlap).
  • Crystallographic Validation : Cross-check NMR assignments with crystal structures (e.g., reported R factor = 0.049 for precise bond-length measurements) .

Q. Q5. How can structure-activity relationships (SAR) be studied for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the furan, thiophene, or oxolane moieties (e.g., substituted dihydropyridines).
  • Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA or QSAR) to correlate electronic parameters (logP, polar surface area) with activity .

Q. Q6. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Enhance reproducibility and heat dissipation for exothermic steps (e.g., cyclization in ).
  • Green Solvents : Replace DMF with Cyrene® or 2-MeTHF to improve safety profiles.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression .

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